Magnesium divalerate

Description

Contextualization of Magnesium Carboxylates within Contemporary Inorganic and Organic Chemistry Research

Magnesium carboxylates are a class of compounds that have garnered significant attention in both inorganic and organic chemistry. In inorganic chemistry, research has explored the synthesis and structural analysis of magnesium carboxylate complexes, often involving other ligands. For instance, studies on magnesium carboxylates like formate, acetate, and propionate (B1217596) with hexamethylenetetramine have revealed insights into their supramolecular structures and the influence of the carboxylate anion on hydrogen bonding patterns. mdpi.com These investigations are crucial for understanding the coordination chemistry of magnesium.

From an organic chemistry perspective, magnesium carboxylates are recognized as important intermediates. fiveable.me They are notably formed when a Grignard reagent reacts with a carboxylic acid. fiveable.me This reactivity is a cornerstone of the Grignard reaction, a fundamental method for forming carbon-carbon bonds and synthesizing various alcohols. fiveable.memasterorganicchemistry.com The study of magnesium carboxylates, therefore, intersects with the broader field of organometallic chemistry, which focuses on compounds containing metal-carbon bonds. wikipedia.org

Precise Nomenclature and Chemical Equivalence: Magnesium Divalerate, Magnesium Pentanoate, and Magnesium Valerateontosight.ainih.gov

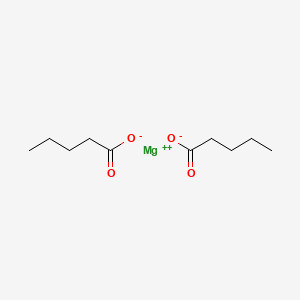

The compound in focus is referred to by several synonymous names, which can be a source of confusion. "this compound," "magnesium pentanoate," and "magnesium valerate" all refer to the same chemical entity. chemblink.commolbase.com The IUPAC name for this compound is magnesium pentanoate. nih.govnih.gov The term "divalerate" indicates the presence of two valerate (B167501) (or pentanoate) ions for each magnesium ion. ontosight.ai Valeric acid is the common name for pentanoic acid, a five-carbon carboxylic acid. nih.gov

The chemical formula for this compound is C10H18MgO4. nih.govnih.gov It consists of one magnesium cation (Mg²⁺) and two pentanoate anions (CH3(CH2)3COO⁻). ontosight.ai

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | magnesium;pentanoate | nih.govnih.gov |

| CAS Number | 556-37-6 | chemblink.commolbase.comnih.govvvchem.comalfa-chemistry.com |

| Molecular Formula | C10H18MgO4 | nih.govchemblink.commolbase.comnih.govvvchem.com |

| Molecular Weight | 226.55 g/mol | nih.govchemblink.comnih.gov |

| InChI | InChI=1S/2C5H10O2.Mg/c21-2-3-4-5(6)7;/h22-4H2,1H3,(H,6,7);/q;;+2/p-2 | nih.govchemblink.comnih.gov |

| InChIKey | PWDTYUOSZRLLEV-UHFFFAOYSA-L | nih.govchemblink.comnih.gov |

| Canonical SMILES | CCCCC(=O)[O-].CCCCC(=O)[O-].[Mg+2] | nih.govnih.gov |

Evolution of Academic Inquiry into Organomagnesium and Carboxylate Systems

The study of organomagnesium compounds dates back to the groundbreaking discovery of Grignard reagents by Victor Grignard in 1900. acs.orgunam.mx These reagents, with the general formula RMgX, revolutionized organic synthesis by providing a versatile method for creating new carbon-carbon bonds. masterorganicchemistry.com Initially, the focus was on their reactions with various carbonyl compounds to produce alcohols. libretexts.org

Over time, the scope of inquiry has broadened significantly. Researchers began to investigate the structure of Grignard reagents themselves, revealing complex solution equilibria, such as the Schlenk equilibrium, which involves the disproportionation of RMgX into MgR₂ and MgX₂. wikipedia.org The synthesis and characterization of other organomagnesium compounds, beyond the traditional Grignard reagents, have also become an active area of research. This includes the development of low-oxidation state magnesium complexes, which exhibit unique reactivity. wikipedia.org

The role of carboxylates in these systems has also been a subject of detailed study. The reaction between Grignard reagents and carboxylic acids, which leads to the formation of magnesium carboxylates, was initially seen as a limitation, as it consumed the Grignard reagent without leading to the desired alcohol addition product. fiveable.melibretexts.org However, this reaction is now understood as a fundamental aspect of organomagnesium chemistry. Furthermore, magnesium carboxylates themselves are being explored as precursors for the synthesis of other materials, such as magnesium oxide dispersions. google.com

Scope and Significance of Current Research Directions for this compound

Current research on this compound and related magnesium carboxylates is multifaceted. One area of interest is their potential application in materials science. For example, magnesium carboxylates can be used as precursors for the synthesis of magnesium-containing ceramics and other advanced materials. tandfonline.com The thermal decomposition of magnesium carboxylates to form magnesium oxide is a key step in some of these processes. google.com

In the context of organic synthesis, while the direct reaction of Grignard reagents with carboxylic acids to form magnesium carboxylates is well-established, there is ongoing research into the nuances of these reactions and the subsequent utility of the resulting carboxylates. quora.comprepchem.com

Furthermore, there is a growing interest in the role of magnesium compounds in biological systems and the development of biocompatible materials. nih.govharvard.edumdpi.com While this article does not delve into medical applications, it is worth noting that the broader field of magnesium chemistry is being driven by the need for new materials for applications such as biodegradable implants. mdpi.comjmamg.comresearchgate.net The study of the fundamental chemistry of compounds like this compound can provide a foundation for these more applied research areas. Recent studies have also highlighted the importance of magnesium in protecting DNA from damage. unisa.edu.aunews-medical.net

Structure

3D Structure of Parent

Properties

CAS No. |

556-37-6 |

|---|---|

Molecular Formula |

C10H18MgO4 |

Molecular Weight |

226.55 g/mol |

IUPAC Name |

magnesium;pentanoate |

InChI |

InChI=1S/2C5H10O2.Mg/c2*1-2-3-4-5(6)7;/h2*2-4H2,1H3,(H,6,7);/q;;+2/p-2 |

InChI Key |

PWDTYUOSZRLLEV-UHFFFAOYSA-L |

Canonical SMILES |

CCCCC(=O)[O-].CCCCC(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies for Magnesium Divalerate and Analogous Pentanoates

Direct Synthesis Approaches for Magnesium Carboxylates

The direct formation of magnesium carboxylates, including magnesium divalerate, can be achieved through several distinct routes. These methods involve the direct reaction of a magnesium source with a carboxylate precursor.

Precipitation Methods from Aqueous Solutions Utilizing Magnesium Salts and Carboxylate Precursors

A primary and straightforward method for synthesizing magnesium carboxylates is through precipitation reactions in aqueous media. This technique leverages the differential solubility of the reactants and products. Typically, a water-soluble magnesium salt, such as magnesium chloride (MgCl₂) or magnesium sulfate (B86663) (MgSO₄), is dissolved in water and reacted with a stoichiometric amount of a carboxylate precursor. For this compound, the precursor would be a soluble salt of valeric acid, such as sodium valerate (B167501).

The reaction proceeds via a double displacement mechanism, where the magnesium and sodium cations exchange anions. The resulting this compound, being less soluble in the aqueous medium than the starting materials, precipitates out of the solution.

Mg²⁺(aq) + 2 C₄H₉COO⁻(aq) → Mg(C₄H₉COO)₂(s)

Factors such as temperature, pH, and reactant concentration can influence the yield, purity, and crystalline structure of the precipitated magnesium salt. researchgate.netresearchgate.net For instance, careful control of pH is crucial to prevent the co-precipitation of magnesium hydroxide (B78521) [Mg(OH)₂]. The method is advantageous due to its simplicity and use of water as a solvent, but may require subsequent purification steps to remove unreacted starting materials and by-product salts.

Table 1: Parameters Influencing Aqueous Precipitation of Magnesium Carboxylates

| Parameter | Influence on Synthesis | Typical Conditions/Considerations |

|---|---|---|

| Temperature | Affects solubility of the magnesium carboxylate and reaction kinetics. Higher temperatures can increase solubility, potentially lowering yield upon cooling. | Often performed at room temperature or with controlled cooling to maximize precipitation. |

| pH | Crucial for preventing the formation of magnesium hydroxide. The carboxylate anion is basic and can raise the pH. | The solution is typically maintained at a neutral or slightly acidic pH to ensure the carboxylate remains the primary precipitating species. |

| Reactant Concentration | Higher concentrations can lead to faster precipitation and higher yields but may also result in smaller, less pure crystals due to inclusions. google.com | Concentrations are optimized to balance yield with product purity. |

| Stirring Rate | Ensures homogeneous mixing of reactants and can influence particle size and morphology of the precipitate. | Moderate and consistent stirring is generally applied. |

Non-Aqueous Synthetic Pathways and Anhydrous Reaction Conditions

Anhydrous methods provide an alternative for synthesizing high-purity magnesium carboxylates, avoiding the potential incorporation of water molecules into the crystal structure. These pathways are essential when the final product must be strictly anhydrous.

One common non-aqueous approach involves the reaction of a magnesium base, such as magnesium oxide (MgO) or magnesium hydroxide [Mg(OH)₂], with the carboxylic acid (valeric acid) in an organic solvent. google.com The reaction may require heating to proceed to completion, with the removal of the water by-product driving the equilibrium towards the product.

MgO(s) + 2 C₄H₉COOH(l/sol) → Mg(C₄H₉COO)₂(sol) + H₂O(g)

Another versatile non-aqueous route is the reaction of organomagnesium compounds, such as dialkylmagnesium (R₂Mg) or Grignard reagents (RMgX), with the carboxylic acid. thieme-connect.de This acid-base reaction is typically rapid and exothermic.

R₂Mg(sol) + 2 C₄H₉COOH(sol) → Mg(C₄H₉COO)₂(sol) + 2 RH( g/sol )

These methods are advantageous for producing anhydrous salts but require the use of dry organic solvents and inert atmosphere techniques to prevent reactions with moisture and atmospheric carbon dioxide.

Mechanochemical Synthesis Routes

Mechanochemical synthesis, a solvent-free or low-solvent technique, has emerged as a powerful method for preparing various chemical compounds, including magnesium salts. nih.gov This approach involves the use of mechanical energy, typically from a ball mill, to induce chemical reactions between solid reactants. researchgate.net

For the synthesis of this compound, magnesium oxide or magnesium hydroxide can be milled directly with valeric acid. The intense grinding action breaks down the crystal lattices of the reactants, increases the surface area for reaction, and provides the energy needed to initiate the chemical transformation. rsc.org

Mg(OH)₂(s) + 2 C₄H₉COOH(l) --(Ball Mill)--> Mg(C₄H₉COO)₂(s) + 2 H₂O(l)

This method is highly efficient, often reduces reaction times significantly compared to solution-based methods, and minimizes solvent waste. organic-chemistry.orgresearchgate.net The "liquid-assisted grinding" (LAG) technique, where a very small amount of a liquid is added, can further enhance reaction rates. nih.gov

Table 2: Comparison of Mechanochemical vs. Traditional Synthesis for Magnesium-Based Reagents

| Feature | Mechanochemical Synthesis | Traditional Solution-Based Synthesis |

|---|---|---|

| Solvent Use | Solvent-free or minimal (LAG) nih.gov | Requires bulk, often anhydrous, solvents |

| Reaction Time | Often significantly shorter (minutes to hours) rsc.org | Can be lengthy (hours to days) |

| Reaction Conditions | Ambient temperature and pressure; can be performed in air organic-chemistry.org | Often requires heating, reflux, and inert atmosphere |

| Product Isolation | Directly yields a solid product, minimizing workup | Requires precipitation, filtration, and solvent removal |

Precursor Chemistry and Derivatization Strategies

The synthesis of this compound is dependent on the availability of its precursor, pentanoic acid (valeric acid). The strategies for synthesizing this precursor often involve organomagnesium chemistry, highlighting the central role of magnesium in both the preparation of the ligand and the final salt.

Synthesis of Pentanoic Acid (Valeric Acid) from Halogenated Precursors via Carbon Dioxide Fixation with Organomagnesium Reagents

A classic and highly effective method for synthesizing carboxylic acids, including pentanoic acid, is the carboxylation of a Grignard reagent. libretexts.org This reaction involves the nucleophilic addition of the organomagnesium compound to carbon dioxide (often in its solid form, dry ice). masterorganicchemistry.com

The process begins with the formation of the Grignard reagent from a suitable halogenated precursor. For pentanoic acid, a butyl halide such as 1-bromobutane (B133212) is reacted with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

CH₃(CH₂)₃Br + Mg --(Ether)--> CH₃(CH₂)₃MgBr (Butylmagnesium bromide)

The resulting Grignard reagent is a potent nucleophile. It is then added to an excess of crushed dry ice. The carbon atom of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a halomagnesium carboxylate salt. transformationtutoring.com

CH₃(CH₂)₃MgBr + CO₂ → CH₃(CH₂)₃COOMgBr

Subsequent acidic workup with a strong aqueous acid (e.g., HCl, H₂SO₄) protonates the carboxylate salt, liberating the final pentanoic acid product. libretexts.org This method is synthetically valuable as it increases the carbon chain length by one carbon.

Generation of Highly Reactive Magnesium for Enhanced Synthetic Efficiency

The formation of Grignard reagents (as described in 2.2.1) is a heterogeneous reaction occurring on the surface of the magnesium metal. A passivating layer of magnesium oxide (MgO) on the metal surface can often inhibit the reaction or lead to long induction periods. wikipedia.org Therefore, generating highly reactive magnesium is crucial for efficient synthesis. unl.edu

Several methods have been developed to activate magnesium:

Mechanical Activation: Physically disrupting the oxide layer by crushing or grinding the magnesium turnings in situ can expose a fresh, reactive metal surface. wikipedia.org

Chemical Activation: A variety of chemical agents can be used. Small amounts of iodine (I₂), 1,2-dibromoethane (B42909), or methyl iodide are commonly added as initiators. 1,2-dibromoethane is particularly useful as its reaction produces ethylene (B1197577) gas, providing a visual cue that the magnesium is active. wikipedia.org

Rieke Magnesium: A highly reactive form of magnesium powder can be prepared by the chemical reduction of a magnesium salt, typically magnesium chloride (MgCl₂), with a stronger reducing agent like potassium or lithium metal in a solvent such as THF. unl.eduorgsyn.org This produces a fine, black or dark gray powder with a very high surface area and reactivity.

Microwave-Induced Activation: The interaction of microwave irradiation with magnesium turnings can generate electrostatic discharges. These discharges can melt the metal surface, creating highly active magnesium particles and removing the passivating oxide layer. rsc.orgresearchgate.net

Table 3: Methods for Generating Highly Reactive Magnesium

| Activation Method | Description | Key Advantage(s) |

|---|---|---|

| Mechanical Grinding | Physical abrasion of magnesium turnings to expose fresh metal surface. | Simple, requires no additional chemical reagents. |

| Chemical Initiators (e.g., I₂, 1,2-dibromoethane) | Addition of a small amount of an activating agent to chemically clean the Mg surface. wikipedia.org | Effective and widely used; visual confirmation possible with 1,2-dibromoethane. |

| Rieke Magnesium | Reduction of MgCl₂ with an alkali metal (e.g., Li, K) to produce a fine, highly active Mg powder. orgsyn.org | Extremely high reactivity, allows for Grignard formation from less reactive halides. |

| Microwave Irradiation | Microwaves induce electrostatic discharges on the Mg surface, creating active particles. rsc.orgresearchgate.net | Rapid activation, reduces initiation times, avoids chemical initiators. |

Optimization and Control of Reaction Parameters

The synthesis of this compound and analogous magnesium pentanoates is contingent upon the careful control of various reaction parameters. The choice of solvent, the use of catalytic species, and the introduction of specific additives can significantly influence the reaction kinetics, product yield, and purity. This section delves into the optimization of these parameters to achieve efficient and controlled synthesis.

Influence of Solvent Systems on Reaction Kinetics and Product Yield

The solvent system employed in the synthesis of magnesium pentanoates plays a crucial role in determining the reaction's success. The solvent's primary functions include dissolving the reactants, facilitating heat transfer, and stabilizing reactive intermediates. The selection of an appropriate solvent can lead to enhanced reaction rates and higher product yields.

Ethereal solvents are commonly utilized in magnesium-mediated synthesis, particularly in the context of Grignard reagent formation, which can be a precursor to magnesium carboxylates. Tetrahydrofuran (THF) and diethyl ether are frequently the solvents of choice. THF is often favored due to its higher boiling point (66 °C compared to 34.6 °C for diethyl ether), which allows for reactions to be conducted at higher temperatures, thereby increasing the reaction rate. stackexchange.comreddit.com Furthermore, the oxygen atom in THF is sterically more accessible, leading to better stabilization of the organomagnesium intermediates. stackexchange.comquora.com This enhanced stabilization can lead to more reactive Grignard carbanions and potentially different reaction outcomes compared to diethyl ether. quora.com

The polarity of the solvent also has a significant impact. More polar solvents can better solvate and stabilize charged intermediates that may form during the reaction, potentially increasing the reaction rate. quora.com In the context of the hydrolysis of magnesium methoxide, a related magnesium compound, solvents with low dielectric constants were found to accelerate the gelation process, indicating a significant influence on reaction kinetics. researchgate.net While direct comparative studies on the synthesis of this compound in a wide range of solvents are not extensively documented in publicly available literature, the principles derived from Grignard reagent chemistry and other magnesium compound syntheses are highly applicable. For instance, in the synthesis of magnesium pentalenides, the choice between an ethereal solvent like THF and an aromatic solvent like benzene (B151609) was found to dictate the structure of the resulting magnesium complex. nih.gov

The solubility of the reactants and the final magnesium carboxylate product is another critical factor. The product's solubility in the reaction solvent can affect its isolation and purification. For some applications, such as fuel additives, the solubility of the magnesium carboxylate in nonpolar, oil-based media is a key consideration, which is influenced by the nature of the carboxylate chain and the solvent used during synthesis. sciencepub.net

| Solvent System | Key Properties | Anticipated Influence on Reaction Kinetics | Expected Impact on Product Yield |

|---|---|---|---|

| Tetrahydrofuran (THF) | Polar aprotic, good coordinating ability, higher boiling point (66 °C) | Generally accelerates reaction rates compared to diethyl ether due to higher reaction temperatures and better stabilization of intermediates. stackexchange.comreddit.com | Often leads to higher yields due to improved solubility of reactants and stabilization of reactive species. stackexchange.com |

| Diethyl Ether | Polar aprotic, good coordinating ability, lower boiling point (34.6 °C) | Slower reaction rates compared to THF due to lower possible reaction temperatures. stackexchange.com | Can result in good yields, but may be lower than THF in some cases. |

| Aromatic Solvents (e.g., Toluene, Benzene) | Nonpolar | May lead to different reaction pathways and kinetics due to poor stabilization of polar intermediates. Can influence the aggregation state of organomagnesium reagents. nih.gov | Yield can be highly dependent on the specific reaction, with potential for lower yields if polar intermediates are involved. |

| Aliphatic Hydrocarbons (e.g., Hexane) | Nonpolar | Generally slow reaction rates for polar reactions due to poor solubility of reactants and lack of stabilization for polar intermediates. | Typically results in low yields for the synthesis of magnesium carboxylates from polar precursors. |

Role of Catalytic Species and Additives in Magnesium-Mediated Synthesis

The efficiency of magnesium-mediated synthesis of pentanoates can be significantly enhanced through the use of catalytic species and additives. These substances can play various roles, from activating the magnesium metal to catalyzing the desired chemical transformation.

Lewis acids can also serve as catalysts in reactions involving organomagnesium compounds and carboxylic acids. While Grignard reagents typically react with the acidic proton of a carboxylic acid in an acid-base neutralization, certain Lewis acids can activate the carbonyl group of the carboxylic acid or its corresponding magnesium carboxylate salt, rendering it more susceptible to nucleophilic attack. For instance, magnesium (II) species themselves exhibit Lewis acidity and can catalyze various organic transformations. researchgate.net More potent Lewis acids, such as magnesium perchlorate (B79767) (Mg(ClO₄)₂), have been shown to be highly efficient catalysts for the esterification of carboxylic acids, a related reaction. organic-chemistry.org In the context of synthesizing magnesium pentanoates, a Lewis acid could potentially facilitate the reaction between a Grignard reagent and carbon dioxide or another carboxylating agent. The collaboration between transition metals and Lewis acids is an emerging area that could offer novel catalytic pathways. nih.gov

The addition of certain salts can also influence the course of the reaction. For example, in the synthesis of aragonite (a polymorph of calcium carbonate), the presence of magnesium chloride was found to affect the crystal form of the product, demonstrating that inorganic additives can play a significant role in the outcome of reactions involving magnesium.

| Catalytic Species/Additive | Function | Impact on Synthesis | Example |

|---|---|---|---|

| Iodine (I₂) | Activating agent for magnesium metal | Initiates the formation of Grignard reagents by disrupting the magnesium oxide layer, leading to faster and more reliable reactions. | Addition of a crystal of iodine to the magnesium turnings before the addition of the alkyl halide. |

| 1,2-Dibromoethane | Activating agent for magnesium metal | Cleans the magnesium surface and initiates the Grignard reaction. | Used in small amounts to start the reaction. |

| Lewis Acids (e.g., Mg(II) salts) | Catalyst | Can activate carbonyl groups or other electrophiles, potentially increasing the rate and selectivity of the carboxylation step. researchgate.netorganic-chemistry.org | Use of magnesium halides or other magnesium salts to promote the reaction. |

| Transition Metal Salts (in combination with Lewis acids) | Co-catalyst | May offer novel reaction pathways and enhance catalytic efficiency through cooperative effects. nih.gov | Use of a transition metal catalyst in conjunction with a magnesium-based Lewis acid. |

Structural Elucidation and Advanced Characterization of Magnesium Divalerate Complexes

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure and bonding characteristics of magnesium divalerate. By probing the interactions of electromagnetic radiation with the molecule, these techniques provide detailed information about its functional groups, coordination environment, and electronic properties.

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and for understanding the coordination between the magnesium ion and the valerate (B167501) ligands.

The infrared spectrum of this compound is characterized by the vibrational modes of the valerate anion. The most significant of these are the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻). The positions of these bands are sensitive to the nature of the metal-carboxylate interaction. In the free valerate ion, these bands would appear at approximately 1560-1580 cm⁻¹ and 1410-1420 cm⁻¹, respectively. In this compound, the coordination to the Mg²⁺ ion influences these frequencies. A larger separation (Δν) between the asymmetric (νₐsym) and symmetric (νₛym) stretching frequencies is indicative of a more covalent, monodentate coordination, while a smaller separation suggests a more ionic or bidentate/bridging coordination.

FTIR analysis also reveals the characteristic C-H stretching vibrations of the alkyl chain in the region of 2850-2960 cm⁻¹ and bending vibrations at lower wavenumbers. The presence of a band in the low-frequency region (typically below 500 cm⁻¹) can be attributed to the Mg-O stretching vibration, providing direct evidence of the coordination bond. researchgate.netusra.edu

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show a strong symmetric stretching vibration of the carboxylate group. researchgate.net The C-C and C-H vibrations of the pentanoate chain are also readily observable. The analysis of Raman spectra of related magnesium carboxylates, such as magnesium valproate, can provide insights into the expected vibrational modes. researchgate.net

Table 1: Postulated FTIR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| Carboxylate (COO⁻) | Asymmetric Stretch | ~1540 - 1580 | Weak or inactive |

| Carboxylate (COO⁻) | Symmetric Stretch | ~1410 - 1440 | Strong |

| Alkyl (CH₂, CH₃) | C-H Stretch | ~2850 - 2960 | ~2850 - 2960 |

| Alkyl (CH₂, CH₃) | C-H Bend | ~1380 - 1470 | ~1380 - 1470 |

| Magnesium-Oxygen | Mg-O Stretch | ~400 - 500 | ~400 - 500 |

Note: The values in this table are approximate and based on typical ranges for metal carboxylates. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of the valerate ligands.

In the ¹H NMR spectrum, the protons on the carbon atoms of the pentanoate chain would give rise to distinct signals. The chemical shifts of these protons are influenced by their electronic environment. The protons on the α-carbon (adjacent to the carboxylate group) would be expected to appear at a higher chemical shift (downfield) compared to the protons on the more distant β, γ, and δ carbons, due to the electron-withdrawing effect of the carboxylate group. The terminal methyl (CH₃) protons would typically appear at the lowest chemical shift (upfield).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for the Valerate Anion in this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH₂ | ~2.2 - 2.4 | ~35 - 40 |

| β-CH₂ | ~1.5 - 1.7 | ~27 - 32 |

| γ-CH₂ | ~1.3 - 1.5 | ~22 - 27 |

| δ-CH₃ | ~0.9 - 1.0 | ~13 - 15 |

| COO⁻ | - | ~175 - 185 |

Note: These are predicted values and may differ from experimental results depending on the solvent and other conditions.

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. For simple metal carboxylates like this compound, these techniques are generally less informative than vibrational or NMR spectroscopy.

This compound is composed of a magnesium ion (Mg²⁺) and two valerate anions. The Mg²⁺ ion has a noble gas electronic configuration and does not have any d-d electronic transitions that would absorb light in the UV-Vis range. The valerate anion contains σ-bonds and a carboxylate group with n and π electrons. The expected electronic transitions would be n → π* and π → π* transitions within the carboxylate group. These transitions typically occur in the deep UV region (below 220 nm) and may not be readily observable with standard spectrophotometers. muni.czoecd.org Therefore, a solution of pure this compound in a non-absorbing solvent is expected to be transparent in the UV-Vis region.

Similarly, significant fluorescence is not anticipated for this compound. The molecule lacks the extensive conjugated π-systems or rigid, planar structures that are typically associated with fluorescent compounds. Any observed fluorescence would likely be weak and originate from impurities or complexation with other fluorescent species.

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray crystallography is the gold standard for structural determination. muni.cz If a suitable single crystal of this compound could be grown, this technique would allow for the precise determination of its atomic structure. This would include the coordination number and geometry of the magnesium ion, the coordination mode of the valerate ligands (monodentate, bidentate, bridging), and the exact bond lengths and angles within the complex.

Based on the known coordination chemistry of magnesium, it is likely that the Mg²⁺ ion would adopt an octahedral coordination geometry, being surrounded by six oxygen atoms from the carboxylate groups of neighboring valerate ligands, potentially leading to a polymeric structure. However, other coordination numbers and geometries are also possible. The analysis would also yield the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. To date, a single-crystal structure of this compound has not been reported in the crystallographic databases.

Table 3: Hypothetical Crystallographic Data Obtainable from Single-Crystal X-ray Diffraction of this compound

| Parameter | Information Provided |

| Crystal System | The basic symmetry of the crystal lattice. |

| Space Group | The specific symmetry elements present in the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The distances between atoms and the angles between bonds. |

| Coordination Environment of Mg²⁺ | The number of and arrangement of atoms bonded to the magnesium ion. |

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and assess the purity of a solid sample. researchgate.netspectrabase.com A powdered sample of this compound would produce a characteristic diffraction pattern, which is a fingerprint of its crystal structure. This pattern consists of a series of peaks at specific diffraction angles (2θ), with each peak corresponding to a set of lattice planes in the crystal, as described by Bragg's Law.

The PXRD pattern of a synthesized batch of this compound can be compared to a standard pattern (if available from a database) or a pattern calculated from single-crystal X-ray diffraction data to confirm its identity. The absence of peaks from other known crystalline phases would indicate the purity of the sample. Furthermore, PXRD can be used to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs would exhibit distinct PXRD patterns.

Mass Spectrometry for Molecular Composition and Adduct Formation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to investigate the formation and composition of magnesium-carboxylate adducts, such as this compound, in both solution and the gas phase. This method facilitates the transfer of ions from a liquid solution into the gas phase, allowing for their subsequent mass analysis. The process is particularly useful for studying non-covalent complexes, as it is a "soft" ionization technique that often preserves these interactions.

In the analysis of aqueous solutions containing magnesium ions and carboxylated compounds like valeric acid, ESI-MS reveals the formation of various adducts. researchgate.net The divalent nature of the magnesium ion (Mg²⁺) leads to the generation of singly charged cluster ions. These clusters typically have the general formula [MgₙL₂ₙ₊₁]⁻, where 'L' represents the carboxylate anion (in this case, the valerate anion). researchgate.net For monofunctionalized carboxylates, such as valeric acid, dinuclear complexes are predominantly formed. researchgate.net

The formation of these adducts is a known phenomenon in ESI-MS, especially in the presence of salts, which can promote their formation through electrostatic and van der Waals interactions among the various ions present in the solution. unt.edu The specific adducts detected can be influenced by several experimental parameters, including mobile phase additives, the ion affinity and molecular structure of the analyte, pH, concentration, and the type of solvent system used. researchgate.netnih.gov For instance, the use of different solvents or additives can lead to the formation of different pseudo-molecular ions. researchgate.net

A study involving a mixture of carboxylic acids with magnesium chloride demonstrated the formation of numerous peaks in the ESI-MS spectrum, which were attributed to gas-phase ions with various molecular formulas arising from different combinations of the fatty acids in the cluster. researchgate.net This highlights the complexity of the adducts that can be formed in such systems. The ability to observe these abundant gas-phase metal cluster ions is highly dependent on the experimental conditions. researchgate.net

The table below summarizes the types of magnesium-carboxylate adducts that have been observed using ESI-MS in studies of related compounds. While specific data for this compound is not detailed in the provided search results, the behavior of similar magnesium-carboxylate systems provides a strong indication of the types of adducts that would be expected.

Table 1: Observed Magnesium-Carboxylate Adducts in ESI-MS

| Adduct Type | General Formula | Predominance with Monofunctional Carboxylates | Reference |

|---|---|---|---|

| Singly Charged Cluster Ions | [MgₙL₂ₙ₊₁]⁻ | High | researchgate.net |

| Dinuclear Complexes | [Mg₂(Hcam)₃]⁺ (example with camphoric acid) | High | researchgate.net |

| Mononuclear & Polynuclear Complexes | Varies | Lower (more significant with polyfunctional carboxylates) | researchgate.net |

This table is illustrative and based on findings from related magnesium-carboxylate systems.

Microscopic and Surface Analysis Techniques

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for characterizing the morphology and nanoscale features of this compound and related magnesium-carboxylate complexes. nih.govrsc.org SEM provides three-dimensional images of the sample surface, revealing information about the size, shape, and aggregation of particles. nih.gov TEM, on the other hand, offers two-dimensional projections with higher resolution, enabling the visualization of internal structures and crystallite size. nih.gov

Studies on hydrated magnesium carboxylates have utilized SEM to observe the hydration products. researchgate.netresearchgate.net For instance, SEM imaging has shown that the morphology of magnesium oxide (MgO), a related compound, can be highly dependent on the magnesium salt used as a precursor. researchgate.net Different magnesium salts can lead to the formation of MgO with varying particle shapes and sizes, from irregular nanoparticles to more defined structures. researchgate.net The addition of organic acids can also modify the hydration process and subsequent morphology of hydrated magnesium carboxylate-bonded materials. researchgate.net

In the context of magnesium-based materials, SEM combined with Energy-Dispersive X-ray Spectroscopy (EDX) can provide elemental mapping of the surface, confirming the distribution of magnesium and other elements. nih.govrsc.org This is particularly useful for understanding the composition of different phases within the material. nih.gov

TEM analysis of magnesium-based nanoparticles has been used to determine their size distribution and crystal structure. copernicus.org For example, in studies of MgO nanoparticles, TEM has revealed that the particles often form aggregates and can have a right-skewed Gaussian size distribution. copernicus.org Electron diffraction patterns obtained via TEM can also verify the crystal structure of the material. mocvd-precursor-encyclopedia.de

The following table summarizes the morphological characteristics of related magnesium compounds as observed by SEM and TEM.

Table 2: Morphological Characteristics of Related Magnesium Compounds from Electron Microscopy

| Compound/Material | Microscopy Technique | Observed Morphological Features | Reference |

|---|---|---|---|

| Hydrated Magnesium Carboxylate (HMC) | SEM | Varied hydration products depending on additives. | researchgate.netresearchgate.net |

| Magnesium Oxide (from different precursors) | SEM | Irregular nanoparticles (from magnesium sulfate), other variable morphologies. | researchgate.net |

| Mg₅₀Co₅₀ Alloy | SEM with EDX | Shows distinct phases of Mg and Co particles. | nih.gov |

| Magnesium Nanoparticles | SEM & TEM | Hexagonal structures, average size 300-500 nm. | nih.gov |

| Magnesium Spinel (MgAl₂O₄) | TEM | Nodular films with grain sizes from 8 to 88 nm. | mocvd-precursor-encyclopedia.de |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is a powerful tool for characterizing the surface of this compound complexes, providing insights into the bonding between magnesium and the valerate anions. researchgate.netbenthamopenarchives.com

XPS analysis of magnesium-containing materials can identify the different chemical states of magnesium, such as metallic Mg, magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), and magnesium carbonate (MgCO₃). mdpi.comnih.gov The binding energies of the Mg 1s and Mg 2p core levels are sensitive to the chemical environment of the magnesium atoms. For instance, the Mg 2p peak for MgO is typically observed at a different binding energy than for Mg(OH)₂ or MgCO₃. mdpi.com

In the context of magnesium carboxylates, XPS can confirm the presence of carboxylate groups on the surface and their interaction with magnesium ions. researchgate.netnih.gov The C 1s and O 1s spectra are particularly informative. The C 1s spectrum can distinguish between carbon in different functional groups, such as C-C bonds and carboxylate (COO⁻) groups. researchgate.net The O 1s spectrum can differentiate between oxygen in oxides, hydroxides, and carboxylates. researchgate.netnih.gov Studies on self-assembled monolayers of alkanoic acids on magnesium alloys have used XPS to demonstrate the formation of a mix of mono-, bi-, or tridentate binding of the carboxylate headgroup to the oxide or hydroxide surface of the magnesium alloy. nih.gov

The table below presents typical binding energy ranges for different chemical states of magnesium and related species as determined by XPS.

Table 3: Typical XPS Binding Energies for Magnesium and Related Species

| Element | Core Level | Chemical State | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|---|

| Magnesium | Mg 2p | MgO | 50.3 - 50.8 | mdpi.com |

| Magnesium | Mg 2p | Mg(OH)₂ | 49.5 - 51.5 | mdpi.com |

| Magnesium | Mg 2p | MgCO₃ | 50.4 - 54.0 | mdpi.com |

| Oxygen | O 1s | MgO | 530.0 - 531.0 | mdpi.com |

| Oxygen | O 1s | Mg(OH)₂ | 530.0 - 533.2 | mdpi.com |

| Oxygen | O 1s | MgCO₃ | 533.2 - 533.5 | mdpi.com |

Binding energies can vary depending on the specific compound and instrument calibration.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image the surface topography of materials at the nanoscale. nih.govbepls.com It can also be used to measure local mechanical properties such as adhesion and stiffness. For this compound, AFM can provide detailed information about the morphology, roughness, and distribution of crystalline or amorphous domains on the surface.

AFM has been employed to study the surface of magnesium and its alloys, often in the context of corrosion and the formation of surface films. bepls.comcsic.esosu.edu These studies have shown that the surface of polished magnesium can be relatively smooth, but upon exposure to corrosive environments, the surface roughness increases due to the formation of corrosion products. bepls.com The formation of a protective film, such as one derived from an inhibitor, can lead to a decrease in surface roughness. bepls.com

In the context of magnesium-containing nanocomposites, AFM has been used to investigate the morphology and distribution of nanoparticles. nih.gov For example, in magnesium-doped hydroxyapatite (B223615) nanocomposites, AFM has revealed a uniform and homogenous morphology with agglomerates of nanoparticles. nih.gov AFM can also be used to study the interaction of magnesium ions with biological molecules, such as DNA, by visualizing the structural changes that occur upon binding. nih.govresearchgate.net

While direct AFM studies on this compound were not found in the search results, the application of AFM to related systems provides a clear indication of its utility in characterizing the surface properties of this compound. The table below summarizes the types of information that can be obtained from AFM analysis of magnesium-related materials.

Table 4: Information Obtainable from AFM Analysis of Magnesium-Related Materials

| Material System | Information Obtained from AFM | Key Findings | Reference |

|---|---|---|---|

| Magnesium Alloy in NaCl Solution | Surface topography, roughness | Increased roughness with corrosion, decreased roughness with inhibitor film. | bepls.com |

| Magnesium-doped Hydroxyapatite Nanocomposites | Morphology, homogeneity, particle agglomeration | Uniform and homogenous morphology with nanometric agglomerates. | nih.gov |

| Pure Magnesium in Dichromate Solution | Surface topography, filiform corrosion | Observation of the propagation of filiform-type corrosion. | osu.edu |

| Magnesium Alloy (as-received vs. polished) | Surface topography | Visualization of surface features at the micro and nanoscale. | csic.es |

Theoretical and Computational Chemistry of Magnesium Divalerate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory serves as a powerful quantum mechanical modeling method to investigate the electronic properties of many-body systems. Its application to magnesium-carboxylate complexes, including magnesium divalerate, provides fundamental insights into their structure, stability, and reactivity.

Elucidation of Electronic Structure and Energetic Stability of Magnesium-Carboxylate Complexes

DFT calculations are instrumental in understanding the electronic structure and energetic stability of magnesium-carboxylate complexes. Studies on analogous systems, such as octahedral magnesium-carboxylate complexes, have been performed at the M05-2X/6-311G** level of theory to investigate these properties. nih.gov The interaction between the magnesium cation (Mg²⁺) and the carboxylate group of the divalerate ligand is primarily ionic, a characteristic feature of interactions between alkaline earth metals and organic acid anions. libretexts.org

The stability of these complexes, particularly in hydrated forms, is confirmed through interaction energy studies. For instance, calculations on pentahydrated magnesium compounds show significant stability. nih.gov The analysis of the electronic structure involves examining the molecular orbitals and the nature of the chemical bonds. The Mg-O bond in these complexes is characterized as a closed-shell ionic interaction, which can be assessed using Atoms in Molecules (AIM) and Electron Localization Function (ELF) analyses. nih.gov These methods help to quantify the charge transfer between the magnesium ion and the divalerate ligands, providing a detailed picture of the electronic environment.

DFT studies also allow for the calculation of binding energies, which quantify the strength of the interaction between the magnesium ion and the divalerate ligands. mdpi.com This information is crucial for understanding the thermodynamics of complex formation.

Table 1: Illustrative Interaction Energies in a Model Magnesium-Carboxylate System (Note: Data is illustrative of typical DFT results for Mg-carboxylate interactions, not specific to divalerate)

| Interaction Type | Calculated Interaction Energy (kcal/mol) | Methodology |

|---|---|---|

| Mg²⁺ - Carboxylate (bidentate) | -150 to -200 | DFT/B3LYP |

| Mg²⁺ - Water | -30 to -40 | DFT/B3LYP |

Geometry Optimization and Conformational Analysis of the Divalerate Ligand and Magnesium Center

Before analyzing the properties of the this compound complex, it is essential to determine its most stable three-dimensional structure. Geometry optimization is a computational process used to find the coordinates of the atoms that correspond to a minimum on the potential energy surface. chemrxiv.orgconflex.net For this compound, this involves optimizing the structure of the divalerate anion and the coordination geometry around the central magnesium ion.

The divalerate ligand, with its flexible pentyl chain, can exist in multiple conformations. Conformational analysis is performed to identify the various low-energy spatial arrangements of the ligand. schrodinger.comfrontiersin.org This process typically involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformer using force fields or quantum mechanical methods. schrodinger.comcopernicus.org The resulting conformers are then ranked by energy to identify the most stable forms that are likely to be present.

Once the low-energy conformers of the divalerate ligand are identified, they can be used to build initial structures of the this compound complex. The geometry of the entire complex, including the magnesium coordination sphere (typically octahedral), is then fully optimized using DFT. chemrxiv.org This optimization corrects bond lengths, angles, and dihedral angles to arrive at a final, stable structure. The process can be computationally intensive but is crucial for obtaining accurate subsequent predictions of the complex's properties. schrodinger.com

Analysis of Non-Covalent Interactions and Intermolecular Forces within Crystal Lattices

The solid-state structure of this compound is determined by a network of non-covalent interactions that hold the molecules together in a crystal lattice. DFT is a key tool for analyzing these forces, which include ion-ion interactions, hydrogen bonds, and van der Waals forces. libretexts.org

A reduced density gradient (RDG) approach can be utilized to explore and visualize weak interactions within the crystal structure. nih.gov This method helps in identifying regions of steric repulsion, van der Waals attraction, and hydrogen bonding. In hydrated forms of this compound, hydrogen bonds between the coordinated water molecules and the carboxylate oxygen atoms are particularly significant. researchgate.net The influence of the carboxylate anion's carbon chain length has been shown to have a considerable impact on the self-organization of the supramolecular system by altering the hydrogen bond network. researchgate.net

Calculation of Acidity (pKa) and Basicity Parameters for Ligand and Complexed Species

The acidity of the divalerate ligand and the effect of complexation with magnesium can be quantified by calculating the acid dissociation constant (pKa). Valeric acid (pentanoic acid) is a weak acid, with an experimentally determined pKa value of approximately 4.84 at 25°C. aqion.deaqion.de

DFT calculations, combined with a solvation model such as the SMD (Solvation Model based on Density) model, can be used to predict the pKa values of both the free ligand and the complexed species. nih.gov For magnesium-carboxylate complexes, the acidity often refers to the deprotonation of a metal-ion-bound water molecule. nih.gov Theoretical calculations have shown that the pKa values for the deprotonation of water molecules coordinated to a magnesium ion in such complexes can vary, for example, from 15.08 to 19.36, depending on the specific coordination environment. nih.gov This indicates that the Mg-O bonds influence the acidity of the Mg²⁺ complexes. nih.gov

The basicity of the divalerate carboxylate anion is significantly affected by coordination to the magnesium ion. Intramolecular hydrogen bonding can also play a role; for example, double NH···O hydrogen bonds in related systems have been shown to lower the basicity of the carboxylate anion. acs.org

Table 2: Acidity Data for Valeric Acid and Related Species

| Species | Parameter | Value | Source/Method |

|---|---|---|---|

| Valeric Acid | pKa | 4.84 | Experimental aqion.de |

| Isovaleric Acid | pKa | 4.78 | Experimental aqion.de |

| Hydrated Mg²⁺ Complex ([Mg(H₂O)₅(RCOO)]⁺) | Calculated pKa (of coordinated water) | ~15 - 19 | DFT/SMD Model nih.gov |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of interacting atoms, MD simulations can track the trajectories of atoms and molecules over time, offering insights into dynamic processes that are inaccessible to static quantum chemical calculations.

Dynamics of this compound in Solution and at Interfaces

MD simulations are particularly well-suited for studying the behavior of this compound in an aqueous solution. Ab initio MD simulations, which use forces calculated by DFT at each time step, have been employed to study the interaction between Mg²⁺ and carboxylate ions in water. nih.gov These studies reveal that the magnesium ion interacts strongly with the carboxylate group. nih.gov

Classical MD simulations, using parameterized force fields, can model larger systems over longer timescales. Such simulations show that the solvation structure around the magnesium ion and the carboxylate is crucial. ustc.edu.cn Magnesium ions typically maintain a stable, tightly bound hydration shell, and their interaction with the carboxylate can occur as a contact ion pair or a solvent-shared ion pair. researchgate.net Studies on similar systems indicate that for magnesium, the solvent-shared ion pair is often the dominant form of interaction with carboxylates in both bulk solution and at the air-water interface. researchgate.net

Solvent Effects on Coordination Shell Structure and Exchange

The interaction between magnesium ions and divalerate ligands is significantly influenced by the surrounding solvent environment. Computational studies on related magnesium carboxylate systems reveal that the nature of the solvent plays a critical role in determining the structure of the coordination shell and the dynamics of ligand exchange.

In aqueous solutions, water molecules are strong competitors for coordination sites on the magnesium ion. Divalent magnesium is classified as a hard acid, showing a strong preference for binding with hard oxygen donor ligands, such as water and carboxylate ions. mdpi.com Quantum mechanical/molecular mechanics (QM/MM) calculations on magnesium-carboxylate complexes often show a primary coordination sphere dominated by water molecules. nih.gov For instance, studies on magnesium carboxylate complexes with other organic ligands have demonstrated the formation of hexaaquamagnesium(II) cations, [Mg(H₂O)₆]²⁺, where the carboxylate anions reside in the outer coordination sphere, interacting through hydrogen bonds. mdpi.com

The preferential coordination of water over other polar solvents like dimethylformamide (DMF), methanol, or ethanol (B145695) has been observed in the synthesis of magnesium carboxylate coordination networks. acs.org This suggests that in mixed solvent systems containing water, the inner coordination shell of the magnesium ion in a this compound system would likely be rich in water molecules. The valerate (B167501) anions would then interact with this hydrated cation complex.

Computational models distinguish between different types of surface complexes that can be formed, which are relevant for understanding solvent effects. These include:

Inner-sphere complexes: The carboxylate ligand directly binds to the magnesium ion.

Outer-sphere complexes: The ligand and cation are separated by one or more layers of solvent molecules. diva-portal.org These can be further divided into solvent-shared ion pairs (with a single water layer) and solvent-separated ion pairs (with multiple water layers). diva-portal.org

The balance between these coordination modes is dictated by factors such as pH and solvent activity. At lower pH, where the carboxylate group is more likely to be protonated, outer-sphere complexes stabilized by strong hydrogen bonds with the solvated cation are predominant. diva-portal.org The dynamic exchange of ligands between the inner and outer coordination spheres is a key feature. Molecular dynamics simulations are a powerful tool for studying these exchange processes, revealing the pathways and energy barriers for a valerate anion to displace a coordinated water molecule. This exchange is intrinsically linked to the formation and dissociation of larger aggregates in solution. acs.org

| Coordination Feature | Description | Relevant Factors | Computational Method |

| Primary Coordination Shell | Dominated by water molecules, forming [Mg(H₂O)₆]²⁺ in aqueous media. mdpi.comacs.org | Solvent type, ion concentration | QM/MM, MD Simulations |

| Coordination Complexes | Can be inner-sphere (direct Mg-carboxylate bond) or outer-sphere (solvent-separated). diva-portal.org | pH, solvent activity | DFT, ATR-FTIR analysis |

| Ligand Exchange | Dynamic process of valerate and solvent molecules entering/leaving the coordination sphere. acs.org | Temperature, entropy | MD Simulations, NMR |

Quantum Chemical Characterization of Bonding and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide fundamental insights into the electronic structure, bonding characteristics, and reactivity of this compound. These methods allow for a detailed analysis of the interactions between the magnesium cation and the valerate ligands.

The coordination geometry of the magnesium ion in carboxylate complexes is typically octahedral. nih.govruben-group.de In this arrangement, the Mg²⁺ ion is coordinated to six oxygen atoms. These can be from water molecules or the carboxylate groups of the valerate anions. nih.gov The carboxylate group can coordinate in several ways, including monodentate (one oxygen binds to Mg) or bidentate (both oxygens bind to the same or different Mg ions, the latter known as bridging). The bridging function is a common coordination mode for valerate ions in the solid state. researchgate.net

Calculations provide precise data on bond lengths and angles. In related hydrated magnesium-carboxylate systems studied with QM/MM methods, the average distance for a metal-carboxylate bond is approximately 1.90 Å, while the Mg-water (oxygen) distance is slightly longer, around 1.98 Å. nih.gov These distances are consistent with crystallographic data for magnesium-carboxylate complexes. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and bond character. tue.nl In a this compound system, NBO analysis would reveal the extent of charge transfer from the carboxylate oxygen atoms to the magnesium ion. Studies on similar hydrated magnesium salts show a significant positive charge on the magnesium atom, confirming the ionic nature of the bonding, but also indicating some degree of covalent character through charge transfer from the coordinating water and anion ligands. tue.nl Further analysis using Wiberg bond orders can quantify the strength of the Ca-Mg and Mg-Mg bonds in mixed-metal clusters, a concept applicable to magnesium-carboxylate aggregates. mdpi.com

The reactivity of the complex can be explored by mapping the molecular electrostatic potential (MEP) surface and analyzing the frontier molecular orbitals (HOMO and LUMO). The MEP would show regions of negative potential localized around the carboxylate oxygen atoms, identifying them as the primary sites for electrophilic attack or coordination to the magnesium ion. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com

| Parameter | Typical Value / Description | Computational Method |

| Coordination Geometry | Distorted Octahedral nih.govruben-group.de | DFT, QM/MM |

| Mg-O (carboxylate) Distance | ~1.90 ± 0.04 Å nih.gov | QM/MM, X-ray Crystallography |

| Mg-O (water) Distance | ~1.98 ± 0.07 Å nih.gov | QM/MM, X-ray Crystallography |

| Bonding Nature | Primarily ionic with some covalent character | NBO Analysis, DFT |

| Reactivity Indicators | HOMO-LUMO gap, Molecular Electrostatic Potential | DFT |

Computational Modeling of Magnesium-Carboxylate Cluster Formation

This compound, like other metal carboxylates, has a propensity to form polynuclear clusters in both solution and the solid state. Computational modeling is essential for understanding the thermodynamics and kinetics of this self-assembly process.

Molecular Dynamics (MD) simulations are a primary tool for modeling the aggregation of ions and ligands from solution. nih.gov Starting from a random distribution of solvated magnesium ions and valerate anions, MD simulations can track their interactions over time, leading to the spontaneous formation of clusters. These simulations can predict the most stable cluster sizes and stoichiometries, such as the formation of dimers, trimers, or larger aggregates. nih.gov For example, simulations of magnesium chloride solutions have shown the formation of stable Mg₂Cl₂²⁺ or Mg₃Cl₄²⁺ complexes, illustrating the power of MD in predicting preferred aggregate structures. nih.gov

To study the structure and stability of specific clusters, researchers often employ cluster models in conjunction with DFT calculations. researchgate.net A cluster model is a fragment of a larger system, where the dangling bonds at the periphery are typically saturated with hydrogen atoms or other simple groups. researchgate.net For a magnesium-divalerate cluster, the model would consist of a few magnesium centers and their coordinated valerate ligands and solvent molecules. DFT calculations on these models can determine their formation energies, vibrational frequencies, and electronic structures. core.ac.uk By comparing the energies of different isomeric structures, the most thermodynamically stable cluster arrangements can be identified.

A significant challenge in modeling cluster formation is accurately representing the complex interplay of forces, including metal-ligand bonds, hydrogen bonds, and van der Waals interactions, as well as the crucial role of the solvent. acs.org Implicit solvation models can account for the bulk effect of the solvent, while explicit inclusion of solvent molecules in the cluster model provides a more detailed picture, especially for processes like solvent-mediated ligand exchange. acs.orgcnr.it

Advanced computational techniques, such as machine learning and unsupervised clustering, can be used to analyze large datasets of potential organic modulators for magnesium systems. d-nb.info By grouping compounds based on calculated molecular similarities, these methods can predict which structures are likely to form stable clusters or influence aggregation processes, accelerating the discovery of new functional materials. d-nb.info

| Modeling Technique | Purpose | Key Insights |

| Molecular Dynamics (MD) | Simulating the self-assembly process from solution. nih.gov | Stable cluster stoichiometries, aggregation pathways, role of solvent. |

| DFT on Cluster Models | Calculating properties of specific cluster structures. researchgate.net | Formation energies, geometric parameters, electronic properties. |

| Machine Learning | High-throughput screening and property prediction. d-nb.info | Identifying molecules likely to form stable clusters based on structural features. |

Coordination Chemistry of Magnesium Divalerate

Coordination Modes and Denticity of the Pentanoate Anion

The pentanoate anion (CH₃(CH₂)₃COO⁻), a carboxylate, can interact with a metal center in several ways, defined by its denticity—the number of donor atoms that bind to the central metal. libretexts.org

Monodentate, Bidentate, and Bridging Coordination Geometries

The carboxylate group of the pentanoate anion possesses two oxygen atoms that can coordinate to the magnesium ion. This allows for three primary coordination modes:

Monodentate: In this mode, only one of the two oxygen atoms of the carboxylate group binds to the magnesium ion. This is a common coordination for carboxylates with magnesium in an aqueous environment, where water molecules can stabilize the non-coordinating oxygen atom through hydrogen bonding. researchgate.net Theoretical calculations have shown that a monodentate Mg²⁺-carboxylate interaction can be significantly more stable than a bidentate one. nih.gov

Bidentate: Here, both oxygen atoms of the carboxylate group bind to the same magnesium ion, forming a chelate ring. This mode is less common for magnesium compared to larger ions like calcium, but it is observed. nih.govidsi.md For instance, in some copper(II) valerate (B167501) complexes, the valerate anion acts as a bidentate ligand. idsi.md

Bridging: The pentanoate anion can bridge two different magnesium centers. This can occur in a bidentate-bridging fashion, where each oxygen atom of the carboxylate group coordinates to a different metal ion. This mode is known to occur in some cobalt(II) valerate complexes. idsi.mdidsi.md

The preference for a particular coordination mode is influenced by factors such as the presence of other ligands, the solvent, and steric hindrance. acs.orgresearchgate.net

Geometrical Analysis of Magnesium Coordination Polyhedra

The coordination number and geometry around the magnesium center in its complexes are key determinants of their structure and reactivity.

Distorted Octahedral and Other Geometries around the Magnesium Center

Magnesium ions most commonly exhibit an octahedral coordination geometry, being surrounded by six ligands. nih.govresearchgate.net This is observed in numerous magnesium complexes, including those with water, thiocyanate, and various organic ligands. researchgate.netiucr.orgnih.gov However, this octahedral geometry is often distorted. researchgate.netnih.govmdpi.com

Other coordination geometries are also possible, though less frequent. These include:

Tetrahedral: A four-coordinate geometry, which can be distorted. rsc.orgmaterialsproject.org

Trigonal Bipyramidal: A five-coordinate geometry. mdpi.comrsc.org

Square Pyramidal: A five-coordinate geometry that can be distorted. rsc.org

The specific geometry adopted is a fine balance between the size of the magnesium ion, the steric bulk of the ligands, and electronic factors. mdpi.comrsc.org

Influence of Co-ligands (e.g., Water, Amine Ligands) on Coordination Geometry

The presence of co-ligands, such as water or amine-containing molecules, significantly impacts the coordination environment of the magnesium ion.

Water: Water is a very common co-ligand in magnesium complexes. nih.govconsensus.app In many cases, magnesium forms a hexaaquamagnesium core, [Mg(H₂O)₆]²⁺, with other ligands residing in the outer coordination sphere. nih.govmdpi.com Water molecules can complete the coordination sphere in complexes where the primary ligand has a lower denticity. consensus.app

The competition between different potential ligands for a place in the inner coordination sphere of magnesium is a crucial aspect of its coordination chemistry. consensus.app

Inner-Sphere vs. Outer-Sphere Complexation Mechanisms

The interaction between the magnesium ion and the pentanoate anion can occur through two distinct mechanisms:

Inner-Sphere Complexation: This involves a direct bond between the magnesium ion and the pentanoate ligand. nih.govdiva-portal.org One or more water molecules from the magnesium's primary hydration shell are displaced by the incoming ligand.

Outer-Sphere Complexation: In this mechanism, the fully hydrated magnesium ion, [Mg(H₂O)₆]²⁺, interacts with the pentanoate anion through electrostatic forces, without the formation of a direct covalent bond. nih.govmdpi.comdiva-portal.org The ligand and the metal ion are separated by at least one layer of water molecules. diva-portal.org This type of interaction is common for magnesium due to its high hydration energy. nih.gov

The distinction between inner- and outer-sphere complexation is critical as it determines the proximity and nature of the interaction between the metal ion and the ligand. tandfonline.com Outer-sphere complexes are generally characterized by weaker interactions than inner-sphere complexes. diva-portal.org

Ligand Exchange Kinetics and Thermodynamics in Various Environments

The exchange of ligands in the coordination sphere of magnesium is a dynamic process with important implications for its biological and chemical functions.

The rate of ligand exchange for magnesium complexes is generally fast, with complexes being classified as labile. libretexts.org For the hexaaquamagnesium ion, [Mg(H₂O)₆]²⁺, the exchange of water molecules with the bulk solvent occurs on the microsecond timescale. rsc.org The mechanism for this exchange is generally considered to be dissociative or interchange-dissociative, where the rate-limiting step is the departure of a ligand from the inner coordination sphere. libretexts.orgrsc.org

The thermodynamics of ligand binding are influenced by factors such as the denticity of the ligand and the nature of the donor atoms. While higher denticity ligands often form more stable complexes, ligands with lower denticity can offer greater selectivity for Mg²⁺ over other divalent cations like Ca²⁺. researchgate.networktribe.com The presence of competing ligands, particularly water, strongly affects the thermodynamics of complex formation. consensus.app Studies on the exchange of anionic ligands in dimagnesium(I) complexes have shown that the process can be very rapid and is influenced by ligand sterics. nih.gov

Supramolecular Assembly Driven by Coordination and Intermolecular Interactions

General Principles from Analogous Systems:

The coordination environment of the magnesium ion can vary from isolated (monomeric) units to more complex multinuclear clusters that act as secondary building units (SBUs). For example, coordination polymers of magnesium have been synthesized that feature mono-metallic, di-metallic, and tri-metallic magnesium nodes. rsc.orgscispace.com These SBUs are then linked by the carboxylate ligands to form one-dimensional (1D) chains, two-dimensional (2D) layers, or complex three-dimensional (3D) frameworks. researchgate.netrsc.orgscispace.com

Role of Intermolecular Forces:

Hydrogen bonding is a dominant force in the supramolecular assembly of hydrated magnesium carboxylate crystals. These bonds can occur between coordinated water molecules, carboxylate oxygen atoms, and additional water molecules present in the crystal lattice (water of crystallization). scispace.comrsc.org These interactions create robust networks that link the primary coordination units into a stable, extended structure.

The final supramolecular architecture is therefore a product of both strong, directional coordination bonds and weaker, non-directional intermolecular forces, including hydrogen bonds and van der Waals interactions. pressbooks.pub The specific solvent used in crystallization also plays a crucial role, as solvent molecules can coordinate to the magnesium ion or become incorporated into the crystal lattice, further influencing the assembly. rsc.orgacs.org

Illustrative Data from Analogous Magnesium Carboxylate Complexes:

To illustrate the principles described above, the following tables summarize structural features from published research on various magnesium carboxylate complexes.

Table 1: Coordination and Supramolecular Features of Selected Magnesium Carboxylate Complexes

| Compound | Mg Coordination Environment | Supramolecular Structure | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| [Mg(ADC)(H₂O)₂] | Octahedral MgO₆ (from 4 ADC linkers and 2 H₂O) | 3D Framework | Bidentate carboxylate bridging | researchgate.net |

| [Mg(H₂EBTC)(DMF)₂(H₂O)₂] | Octahedral MgO₆ | 1D Zigzag Chain | Hydrogen bonding | scispace.com |

| Mg₃(bdc)₃(DMA)₄ | Trinuclear Mg₃ units | 2D Layered Structure | Carboxylate bridging | rsc.org |

| Mg₃(bdc)₃(EtOH)₂ | Trinuclear Mg₃ units | 3D Network with 1D Mg-carboxylate chains | Carboxylate bridging | rsc.org |

This table is for illustrative purposes and uses data from analogous compounds, as specific data for magnesium divalerate was not found.

Table 2: Selected Bond Distances in a Magnesium Carboxylate Complex

| Compound | Bond | Distance (Å) | Reference |

|---|---|---|---|

| trans-diaquabis(imidazole-4-carboxylato-κ²N,O)-magnesium(II) | Mg–O (carboxylate) | 2.070(2) | tandfonline.com |

| Mg–O (water) | 2.063(2) | tandfonline.com |

This table provides an example of typical bond lengths in a magnesium complex containing a carboxylate-type ligand.

Reactivity and Reaction Mechanisms Involving Magnesium Divalerate

Catalytic Applications and Mechanistic Insights

Magnesium compounds, in general, are recognized for their catalytic activities in a range of organic reactions. nih.gov While specific research on magnesium divalerate as a catalyst is not extensively detailed in the provided search results, the reactivity of related magnesium compounds provides a framework for understanding its potential catalytic roles.

Magnesium-containing catalysts, particularly magnesium oxide (MgO), have been investigated for the decarboxylation of carboxylic acids. For instance, MgO-based catalysts have been shown to be active in the decarboxylation of pentanoic acid, a compound structurally related to the valerate (B167501) anion of this compound. researchgate.net The process typically occurs at elevated temperatures and results in the formation of ketones and carbon dioxide. researchgate.net The catalytic activity is influenced by factors such as the calcination temperature of the MgO and the presence of stabilizing dopants like Al2O3, SiO2, and ZrO2. researchgate.net These additives can enhance the catalyst's stability by preventing deactivation through the formation of soluble magnesium salts. researchgate.net

While Grignard reagents, which are organomagnesium halides, are strong bases that react with carboxylic acids in an acid-base reaction, this is distinct from a catalytic decarboxylation process. sigmaaldrich.com The principles of magnesium-catalyzed decarboxylation suggest that this compound could potentially exhibit catalytic activity in similar transformations, where the magnesium center facilitates the removal of CO2 from a carboxylic acid substrate.

Table 1: Factors Influencing MgO-Catalyzed Decarboxylation of Pentanoic Acid

| Factor | Observation | Reference |

| Catalyst | Magnesium Oxide (MgO) | researchgate.net |

| Substrate | Pentanoic Acid | researchgate.net |

| Temperature | 350°C | researchgate.net |

| Pressure | 0.50 MPa (inert atmosphere) | researchgate.net |

| Deactivation Pathway | Formation of soluble magnesium salts and carbonates | researchgate.net |

| Stabilizing Dopants | Al2O3, SiO2, ZrO2 | researchgate.net |

Hydrogenation and hydrogenolysis are critical industrial processes for the synthesis of various chemicals. mdpi.com Hydrogenolysis involves the cleavage of a carbon-carbon or carbon-heteroatom bond by hydrogen, while hydrogenation adds hydrogen to a molecule without breaking bonds. wikipedia.org Magnesium-based materials, often in the form of mixed metal oxides derived from hydrotalcites, have been explored as supports for hydrogenation catalysts. mdpi.comrsc.org For instance, nickel catalysts supported on magnesium-aluminum mixed oxides have shown high activity and selectivity in the hydrogenation of CO2 to methane. rsc.org

The formation of esters like pentyl divalerate could potentially involve hydrogenation or related transfer reactions. While direct evidence for this compound's role in the formation of pentyl divalerate via hydrogenation is not present in the search results, related magnesium pincer complexes have been developed for the catalytic hydrogenation of imines and N-heteroarenes. nih.gov These reactions proceed through metal-ligand cooperation, where the magnesium center and the pincer ligand work in concert to activate hydrogen. nih.gov This suggests that under specific conditions, a magnesium complex could catalyze hydrogenation steps relevant to ester formation.

Furthermore, the hydrogenolysis of esters to alcohols is a commercially significant reaction, often catalyzed by copper chromite. wikipedia.org While not directly involving this compound, this highlights the importance of catalytic process in transformations of ester-related compounds.

Magnesium-Mediated Organic Synthesis Reactions

The hallmark of organomagnesium chemistry is the formation of new carbon-carbon bonds. Grignard reagents readily react with a wide array of electrophiles. fiveable.me For instance, they add to the carbonyl carbon of aldehydes and ketones to form alcohols. libretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to a new C-C bond. libretexts.orgjove.com

Functionalization reactions are not limited to carbonyl additions. The development of "turbo Grignard reagents," such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), has expanded the scope of these reactions to include the deprotonation of less acidic C-H bonds, enabling the functionalization of a broader range of substrates, including protected tetrazoles. acs.org This demonstrates the versatility of magnesium reagents in creating new carbon-functionalized molecules. acs.org The reactivity of these organomagnesium reagents can also be harnessed in cross-coupling reactions, sometimes in the absence of a transition-metal catalyst. organic-chemistry.orgacs.org

Table 2: Examples of Functionalization Reactions with Organomagnesium Reagents

| Reaction Type | Reagent | Electrophile | Product | Reference |

| Carbonyl Addition | Grignard Reagent (RMgX) | Aldehyde/Ketone | Alcohol | fiveable.melibretexts.org |

| C-H Deprotonation | iPrMgCl·LiCl | Protected Tetrazole | Functionalized Tetrazole | acs.org |

| Cross-Electrophile Coupling | Magnesium | Aryl 2-pyridyl esters and Aryl bromides | Unsymmetrical diaryl ketones | acs.org |

Magnesium metal can act as a reducing agent to mediate coupling and carboxylation reactions. For example, magnesium can facilitate the reductive cross-coupling of aryl aldehydes, aryl bromides, and aryl 2-pyridyl esters to produce diarylmethanol esters. peeref.com This reaction proceeds under mild, transition-metal-free conditions. peeref.com Similarly, magnesium promotes the reductive coupling of aryl 2-pyridyl esters with aryl bromides to form unsymmetrical diaryl ketones. organic-chemistry.org

Magnesium also mediates the direct reductive carboxylation of aryl vinyl ketones with carbon dioxide to yield γ-keto carboxylic acids. organic-chemistry.orgacs.org This process is environmentally friendly, utilizing magnesium turnings as the reducing agent under mild conditions. organic-chemistry.orgacs.org The mechanism is thought to involve an initial electron transfer from magnesium to the aryl vinyl ketone. organic-chemistry.org

Furthermore, the carboxylation of Grignard reagents is a classic method for synthesizing carboxylic acids with an additional carbon atom. jove.com The Grignard reagent acts as a nucleophile, attacking the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt, which is then protonated to yield the carboxylic acid. jove.com

Influence of Anionic Ligands on Reaction Selectivity and Efficiency